K00546

Beschreibung

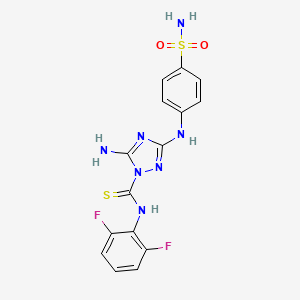

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIOBGGRZJITQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2N7O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416209 | |

| Record name | Cdk1/2 Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443798-47-8, 443798-55-8 | |

| Record name | K-00546 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443798478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | K-00546 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cdk1/2 Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | K-00546 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFR1253W75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Discovery of K00546, a Potent CDK1/CDK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and preclinical characterization of K00546, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). This compound, with the chemical name 5-amino-N-(2,6-difluorophenyl)-3-((4-sulfamoylphenyl)amino)-1H-1,2,4-triazole-1-carbothioamide, has demonstrated significant inhibitory activity against these key cell cycle regulators. This document details the biochemical activity of this compound, outlines relevant experimental protocols for its evaluation, and presents its inhibitory profile against a panel of kinases. The information herein is intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and medicinal chemistry who are investigating the therapeutic potential of CDK inhibition.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of the eukaryotic cell cycle, transcription, and other fundamental cellular processes. The aberrant activity of CDKs is a hallmark of many human cancers, making them attractive targets for the development of novel anti-cancer therapeutics. CDK1 and CDK2, in complex with their respective cyclin partners, are critical for the G2/M and G1/S phase transitions of the cell cycle. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

This compound has emerged as a highly potent small molecule inhibitor of both CDK1 and CDK2, exhibiting inhibitory concentrations in the nanomolar range. This guide summarizes the available data on this compound, providing a foundation for further investigation into its mechanism of action and potential clinical applications.

Biochemical Profile of this compound

This compound is a potent inhibitor of CDK1 and CDK2. The half-maximal inhibitory concentrations (IC50) for this compound against CDK1/cyclin B and CDK2/cyclin A are 0.6 nM and 0.5 nM, respectively[1]. The compound also exhibits inhibitory activity against other kinases, albeit at generally higher concentrations. A summary of the inhibitory activities of this compound against a panel of kinases is presented in Table 1.

Table 1: Inhibitory Activity of this compound Against a Panel of Protein Kinases

| Kinase Target | IC50 (nM) |

| CDK2/cyclin A | 0.5 [1] |

| CDK1/cyclin B | 0.6 [1] |

| CLK1 | 8.9[1] |

| CLK3 | 29.2[1] |

| VEGF-R2 | 32[1] |

| GSK-3 | 140[1] |

| MAP kinase (ERK-2) | 1000 |

| PDGF-Rβ | 1600 |

| Casein kinase-1 | 2800 |

| PKA | 5200 |

| Calmodulin kinase | 8900 |

Data compiled from multiple sources.[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby arresting the cell cycle. Structural information suggests that this compound forms three hydrogen bonds with the kinase hinge residues Glutamic Acid 109 (E109) and Cysteine 111 (C111) within the ATP-binding pocket of Ste20-like kinase (SLK). Additionally, the sulfamoyl moiety of this compound interacts with the main chain of Leucine 40 (L40)[1]. While this provides insight into its binding mode with a related kinase, the precise interactions with CDK1 and CDK2 are yet to be fully elucidated through co-crystallization studies.

Below is a DOT script representation of the proposed mechanism of action.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

The following is a generalized protocol for determining the in vitro inhibitory activity of this compound against CDK1/cyclin B and CDK2/cyclin A. Specific details may vary based on the exact assay format (e.g., radiometric, fluorescence-based, or luminescence-based).

Materials:

-

Recombinant human CDK1/cyclin B or CDK2/cyclin A enzyme

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

Substrate (e.g., Histone H1 for CDK1/2)

-

ATP (at or near the Km for the specific kinase)

-

This compound (serially diluted in DMSO)

-

Detection reagent (e.g., [γ-33P]ATP for radiometric assay, ADP-Glo™ for luminescence assay)

-

96-well or 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In each well of the assay plate, add the kinase, substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction and quantify the kinase activity using the appropriate detection method.

-

Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence Assay (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP, which is then measured via a luciferase-based reaction.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Below is a DOT script visualizing the general workflow for an in vitro kinase inhibition assay.

Synthesis

The chemical structure of this compound is 5-amino-N-(2,6-difluorophenyl)-3-((4-sulfamoylphenyl)amino)-1H-1,2,4-triazole-1-carbothioamide. While a detailed, step-by-step synthesis protocol for this compound is not publicly available, compounds of this class are generally synthesized through a multi-step process. A plausible synthetic route would involve the formation of a substituted 1,2,4-triazole core, followed by the introduction of the carbothioamide and the sulfamoylphenylamino moieties.

A generalized synthetic pathway is depicted below.

Cellular and In Vivo Activity

Currently, there is a lack of publicly available data on the cellular effects of this compound, such as its impact on cell cycle progression, induction of apoptosis, or its efficacy in various cancer cell lines. Furthermore, no in vivo studies have been reported to date. Further research is required to evaluate the therapeutic potential of this compound in relevant cellular and animal models of cancer.

Conclusion and Future Directions

This compound is a highly potent inhibitor of CDK1 and CDK2 with a promising biochemical profile. The low nanomolar IC50 values suggest that this compound could serve as a valuable tool for studying the roles of CDK1 and CDK2 in cell cycle regulation and as a lead compound for the development of novel anti-cancer agents.

Future research should focus on several key areas:

-

Detailed Structural Studies: Obtaining a co-crystal structure of this compound with CDK1 and CDK2 would provide crucial insights into its binding mode and facilitate structure-based drug design for improved selectivity and potency.

-

Cellular Characterization: Comprehensive evaluation of this compound in a panel of cancer cell lines is necessary to determine its anti-proliferative activity and to identify potential biomarkers of response.

-

In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are essential to assess the in vivo efficacy, safety, and pharmacokinetic properties of this compound.

-

Synthesis Optimization: Development of a robust and scalable synthetic route will be critical for the future development of this compound.

References

K00546: A Potent CDK1/2 Inhibitor for Cell Cycle Regulation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The precise and sequential activation of these kinases, in complex with their regulatory cyclin subunits, drives the transitions between different phases of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. K00546 has been identified as a highly potent, small-molecule inhibitor of CDK1 and CDK2, two master regulators of the cell cycle. This technical guide provides a comprehensive overview of the function of this compound in cell cycle regulation, its biochemical activity, and detailed protocols for its application in research settings.

Introduction to this compound

This compound is a chemical compound that functions as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] Its inhibitory action on these key cell cycle enzymes allows for the precise dissection of their roles in cellular proliferation and provides a tool for investigating the therapeutic potential of CDK inhibition.

Chemical Properties:

The Role of CDK1 and CDK2 in the Cell Cycle

CDK1 and CDK2 are essential serine/threonine kinases that, upon binding to their respective cyclin partners, phosphorylate a multitude of protein substrates to drive the cell cycle forward.

-

CDK2: The activity of CDK2 is primarily associated with the G1 to S phase transition and progression through S phase.[4] In complex with cyclin E, CDK2 phosphorylates the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors. This event initiates the expression of genes required for DNA replication.[5] Subsequently, the CDK2/cyclin A complex is crucial for the initiation and completion of DNA synthesis.[4]

-

CDK1: Often referred to as the "mitotic kinase," CDK1, in association with cyclin B, is the master regulator of the G2 to M phase transition.[6] The CDK1/cyclin B complex, also known as the Maturation-Promoting Factor (MPF), phosphorylates a wide range of substrates to orchestrate the dramatic cellular reorganization that occurs during mitosis, including nuclear envelope breakdown, chromosome condensation, and spindle formation.[4]

Mechanism of Action of this compound

This compound exerts its biological effects through the competitive inhibition of the ATP-binding site of CDK1 and CDK2. By occupying the ATP pocket, this compound prevents the transfer of a phosphate group from ATP to the kinase's substrates, thereby blocking their phosphorylation and downstream signaling. This inhibition of CDK1 and CDK2 activity leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints. Structural studies have indicated that this compound forms hydrogen bonds with hinge residues within the ATP-binding site of the kinase.[1]

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been characterized through in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values against a panel of kinases are summarized below.

| Target Kinase | IC₅₀ (nM) |

| CDK2/cyclin A | 0.5 |

| CDK1/cyclin B | 0.6 |

| CLK1 | 8.9 |

| CLK3 | 29.2 |

| VEGF-R2 | 32 |

| GSK-3 | 140 |

| MAP kinase (ERK-2) | 1,000 |

| Casein kinase-1 | 2,800 |

| PKA | 5,200 |

| Calmodulin kinase | 8,900 |

| PDGF-Rβ | 1,600 |

Data compiled from MedchemExpress product datasheets.[1][2][3]

Signaling Pathways and Experimental Workflows

Visualizing Cell Cycle Regulation and this compound Inhibition

The following diagrams illustrate the core signaling pathways of cell cycle regulation by CDK1 and CDK2, and the inhibitory effect of this compound.

Caption: CDK1/2-mediated cell cycle progression and its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to evaluate the effects of a CDK inhibitor like this compound on a cancer cell line.

Caption: A typical workflow for evaluating the cellular effects of this compound.

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or vehicle control for the specified duration.

-

Harvesting: Aspirate the culture medium and wash the cells with PBS. Harvest the cells by trypsinization and collect them in a 15 mL conical tube.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).[7]

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI staining solution.[8]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[7]

-

Flow Cytometry: Analyze the samples on a flow cytometer equipped with a 488 nm laser. Collect the fluorescence data and analyze the cell cycle distribution using appropriate software (e.g., ModFit LT, FlowJo).[9]

Western Blotting for Cell Cycle Markers

This protocol is used to detect changes in the expression and phosphorylation status of key cell cycle proteins following this compound treatment.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Rb (Ser795), anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified CDK1/cyclin B or CDK2/cyclin A.[10]

Materials:

-

Recombinant active CDK1/cyclin B or CDK2/cyclin A

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM EGTA)

-

Substrate (e.g., Histone H1 for CDK1/2)

-

[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega) for non-radioactive detection

-

This compound at various concentrations

Procedure (Non-Radioactive ADP-Glo™ Method):

-

Reaction Setup: In a 384-well plate, add 1 µL of this compound at various concentrations (or vehicle control).

-

Enzyme Addition: Add 2 µL of a solution containing the CDK/cyclin complex diluted in kinase buffer.

-

Initiate Reaction: Add 2 µL of a mix containing the substrate (e.g., Histone H1) and ATP.[11]

-

Incubation: Incubate the reaction at room temperature for 60 minutes.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Measurement: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature and measure the luminescence with a plate reader. The luminescent signal is proportional to the ADP formed and thus to the kinase activity.[11]

Conclusion

This compound is a valuable research tool for investigating the intricacies of cell cycle control. Its high potency and selectivity for CDK1 and CDK2 make it an ideal compound for studying the specific roles of these kinases in both normal and pathological cell proliferation. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound to probe the mechanisms of cell cycle regulation and to explore its potential as a lead compound in the development of novel anti-cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioengineer.org [bioengineer.org]

- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

K00546: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

K00546 is a potent small molecule inhibitor with high affinity for key regulators of the cell cycle and mRNA splicing. This document provides a comprehensive technical guide to the identification and validation of the protein targets of this compound. It includes a summary of its in vitro inhibitory activity, detailed experimental protocols for target validation, and an overview of the signaling pathways affected. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar multi-targeted kinase inhibitors.

This compound Target Profile

This compound has been identified as a potent inhibitor of several protein kinases, with primary targets in the Cyclin-Dependent Kinase (CDK) and CDC-like Kinase (CLK) families. The inhibitory activity of this compound has been quantified using in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.

Primary Targets

This compound demonstrates nanomolar potency against its primary targets, making it a highly effective inhibitor of these kinases.

| Target | IC50 (nM) |

| CDK2/cyclin A | 0.5 |

| CDK1/cyclin B | 0.6 |

| CLK1 | 8.9 |

| CLK3 | 29.2 |

Table 1: Primary kinase targets of this compound and their corresponding IC50 values.

Secondary Targets

This compound also exhibits inhibitory activity against a range of other kinases, albeit at higher concentrations. This broader activity profile is important to consider in the design and interpretation of cellular experiments.

| Target | IC50 (µM) |

| VEGF-R2 | 0.032 |

| GSK-3 | 0.14 |

| MAP kinase (ERK-2) | 1.0 |

| PDGF-Rβ | 1.6 |

| Casein kinase-1 | 2.8 |

| PKA | 5.2 |

| Calmodulin kinase | 8.9 |

Table 2: Secondary kinase targets of this compound and their corresponding IC50 values.[1]

Signaling Pathways

The primary targets of this compound, CDKs and CLKs, are critical regulators of fundamental cellular processes: cell cycle progression and pre-mRNA splicing, respectively.

CDK1 and CDK2 in Cell Cycle Regulation

CDK1 and CDK2 are serine/threonine kinases that, in complex with their cyclin regulatory partners, drive the transitions between different phases of the cell cycle.[2] Inhibition of CDK1 and CDK2 by this compound is expected to induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints.

CLK1 and CLK3 in pre-mRNA Splicing

CLKs are dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[3] By modulating the phosphorylation state of SR proteins, CLKs influence splice site selection and the overall process of alternative splicing. Inhibition of CLK1 and CLK3 by this compound is anticipated to alter the splicing patterns of numerous pre-mRNAs.

Experimental Protocols for Target Validation

Validating the interaction of this compound with its targets in a biological context is crucial. This section provides detailed protocols for an in vitro kinase assay to confirm direct inhibition and cellular assays to demonstrate target engagement and downstream effects.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Purified recombinant kinases (CDK1/cyclin B, CDK2/cyclin A, CLK1, CLK3)

-

Kinase-specific substrates (e.g., Histone H1 for CDKs, synthetic peptide for CLKs)

-

ATP

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase buffer. Prepare serial dilutions of this compound in DMSO, then dilute in kinase buffer.

-

Assay Setup: To the wells of a microplate, add this compound dilutions or vehicle control (DMSO). Add the kinase solution to each well.

-

Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow this compound to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Signal Detection: Add Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear Protein Kinase CLK1 Uses A Nontraditional Docking Mechanism To Select Physiological Substrates - PMC [pmc.ncbi.nlm.nih.gov]

The Role of K00546 in Alternative Splicing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of the small molecule K00546 in the intricate process of alternative splicing. This compound is a potent inhibitor of Cdc2-like kinases (CLKs), a family of dual-specificity kinases that play a pivotal role in regulating pre-mRNA splicing. By targeting CLKs, this compound offers a powerful tool to investigate the mechanisms of alternative splicing and presents a potential therapeutic avenue for diseases associated with splicing dysregulation. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on splicing alterations, and detailed experimental protocols for studying the effects of this compound.

The CLK Signaling Pathway in Alternative Splicing and its Inhibition by this compound

Alternative splicing is a fundamental process that allows for the generation of multiple distinct mRNA transcripts, and consequently protein isoforms, from a single gene. This process is tightly regulated by a complex interplay of cis-acting RNA sequences and trans-acting protein factors. Among the key regulators are the serine/arginine-rich (SR) proteins, which are essential for the recognition of splice sites and the assembly of the spliceosome, the cellular machinery responsible for splicing.

The function of SR proteins is critically dependent on their phosphorylation status, which is primarily controlled by the CLK family of kinases (CLK1, CLK2, CLK3, and CLK4). CLKs phosphorylate the arginine/serine-rich (RS) domains of SR proteins, a modification that governs their subcellular localization and their ability to interact with other components of the splicing machinery.

This compound functions as a potent inhibitor of CLK1 and CLK3. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of SR proteins. This disruption of the normal phosphorylation cycle of SR proteins leads to their sequestration in nuclear speckles, preventing their participation in spliceosome assembly and ultimately altering alternative splicing patterns.

Quantitative Analysis of Splicing Changes Induced by CLK Inhibition

The following tables summarize representative data from studies on CLK inhibitors, illustrating the types and magnitudes of splicing changes observed.

Table 1: Summary of Alternative Splicing Events Induced by CLK Inhibitor Cpd-2

| Splicing Event Type | Number of Genes Affected | Number of Splicing Events |

| Exon Skipping (ES) | 4,895 | 5,987 |

| Alternative Donor/Acceptor (ADA) | 1,876 | 2,134 |

Data derived from a study on the CLK inhibitor Cpd-2 in MDA-MB-468 cells.[1]

Table 2: Validated Changes in Alternative Splicing of Cancer-Associated Genes upon Treatment with CLK Inhibitor TG003

| Gene | Splicing Change | ΔPSI (Treated vs. Control) | Validation Method |

| CENPE | Exon 38 Inclusion | Increased | RT-PCR |

| ESCO2 | Exon 8 Skipping | Increased | RT-PCR |

| CKAP2 | Exon 5 Skipping | Increased | RT-PCR |

| MELK | Exon 13 Skipping | Increased | RT-PCR |

| ASPH | Exon 11 Skipping | Increased | RT-PCR |

| CD164 | Exon 5 Skipping | Increased | RT-PCR |

This table presents a selection of genes with validated alternative splicing changes in response to TG003 treatment in prostate cancer cell lines. The ΔPSI values are qualitative ("Increased") as specific numerical values were not provided in the source.[2]

Experimental Protocols for Investigating the Role of this compound in Alternative Splicing

A robust investigation into the effects of this compound on alternative splicing involves a combination of high-throughput transcriptomic analysis and targeted validation experiments. The following protocols provide a detailed methodology for such a study.

Cell Culture and this compound Treatment

-

Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line with known splicing dysregulation).

-

Cell Culture: Culture the selected cells in appropriate media and conditions until they reach approximately 70-80% confluency.

-

This compound Treatment: Treat the cells with this compound at a range of concentrations (e.g., 10 nM to 1 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

-

Harvesting: After the treatment period, harvest the cells for RNA extraction.

RNA Extraction and Quality Control

-

RNA Isolation: Extract total RNA from the treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure high-purity RNA with intact ribosomal RNA peaks.

RNA-Seq Library Preparation and Sequencing

-

Poly(A) Selection: Enrich for mRNA from the total RNA samples by poly(A) selection.

-

Library Preparation: Prepare sequencing libraries from the enriched mRNA using a strand-specific RNA-seq library preparation kit.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads of sufficient depth (e.g., >30 million reads per sample).

Bioinformatic Analysis of Alternative Splicing

-

Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.

-

Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR.

-

Alternative Splicing Analysis: Use specialized software to identify and quantify alternative splicing events from the aligned reads. Commonly used tools include:

-

rMATS: A tool that detects differential alternative splicing events from replicate RNA-Seq data. It identifies five major types of alternative splicing events: skipped exon (SE), alternative 5' splice site (A5SS), alternative 3' splice site (A3SS), mutually exclusive exons (MXE), and retained intron (RI).

-

MISO (Mixture of Isoforms): A probabilistic framework that quantifies the expression of alternatively spliced isoforms and calculates PSI values.

-

-

Differential Splicing Analysis: Compare the PSI values between this compound-treated and control samples to identify statistically significant changes in alternative splicing.

Validation of Alternative Splicing Events

It is crucial to validate the findings from the RNA-seq analysis using independent experimental methods.

-

Reverse Transcription PCR (RT-PCR):

-

Design primers that flank the alternatively spliced exon of interest.

-

Perform reverse transcription on the RNA samples to generate cDNA.

-

Amplify the target region using PCR.

-

Analyze the PCR products on an agarose gel or using a fragment analyzer to visualize and quantify the different splice isoforms. A change in the ratio of the isoforms between treated and control samples confirms the RNA-seq findings.

-

-

Quantitative PCR (qPCR):

-

Design isoform-specific primers to quantify the expression of individual splice variants.

-

-

Western Blotting:

-

If the alternative splicing event is predicted to result in a change in the protein sequence (e.g., inclusion or exclusion of a protein domain), perform Western blotting with isoform-specific antibodies (if available) to confirm the change at the protein level.

-

Conclusion

This compound, as a potent inhibitor of CLK kinases, provides a valuable chemical tool for dissecting the complex regulatory networks of alternative splicing. By disrupting the phosphorylation of SR proteins, this compound induces widespread changes in splicing patterns, offering a means to identify novel splicing events and elucidate their functional consequences. The methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to investigate the role of this compound and other CLK inhibitors in alternative splicing, ultimately contributing to a deeper understanding of this fundamental biological process and its implications in health and disease.

References

K00546 CLK Inhibition: A Technical Guide to Mechanism and Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing, a fundamental process in gene expression. By phosphorylating serine/arginine-rich (SR) proteins, CLKs are essential for the assembly and function of the spliceosome. The dysregulation of CLK activity has been implicated in a variety of diseases, including cancer and neurodegenerative disorders, making them an attractive target for therapeutic intervention. K00546 is a potent small molecule inhibitor of CLKs, demonstrating significant activity against CLK1 and CLK3. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its downstream effects, with a focus on quantitative data, detailed experimental protocols, and signaling pathway visualizations to support researchers in the field of drug discovery and development.

Data Presentation: Quantitative Inhibitory Activity of this compound

The inhibitory activity of this compound has been characterized against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| CDK1/cyclin B | 0.6[1][2] |

| CDK2/cyclin A | 0.5[1][2] |

| CLK1 | 8.9 [1][2] |

| CLK3 | 29.2 [1][2] |

| VEGF-R2 | 32[2] |

| GSK-3 | 140[2] |

| PKA | 5200[1][2] |

| Casein kinase-1 | 2800[1][2] |

| MAP kinase (ERK-2) | 1000[1][2] |

| Calmodulin kinase | 8900[1][2] |

| PDGF-Rβ | 1600[1][2] |

Core Signaling Pathway: CLK-Mediated Regulation of Pre-mRNA Splicing

The primary mechanism of action of CLK inhibitors like this compound is the disruption of pre-mRNA splicing. CLKs phosphorylate SR proteins, which are crucial for the recognition of splice sites and the assembly of the spliceosome. Inhibition of CLK activity leads to the hypophosphorylation of SR proteins, impairing their function and resulting in alterations in alternative splicing, such as exon skipping or intron retention.

Downstream Effects of CLK Inhibition

The modulation of alternative splicing by CLK inhibitors has profound effects on various cellular processes, including cell cycle regulation, apoptosis, and key signaling pathways like Wnt.

Cell Cycle Regulation

CLKs are involved in the regulation of the cell cycle. Inhibition of CLK activity can lead to cell cycle arrest, often at the G2/M phase, and an increase in the sub-G1 fraction, indicative of apoptosis.[3] This is thought to occur through the altered splicing of genes critical for cell cycle progression.[4][5]

Apoptosis

CLK inhibition can induce apoptosis through the alternative splicing of key apoptosis-related genes.[3][4] For example, it can lead to a switch from the anti-apoptotic to the pro-apoptotic isoforms of proteins like Mcl-1.[6] Furthermore, CLK inhibitors have been shown to decrease the levels of several anti-apoptotic proteins, including cIAP1, cIAP2, XIAP, and cFLIP.[6]

Wnt Signaling Pathway

Recent studies have revealed a connection between CLK activity and the Wnt signaling pathway. Inhibition of CLKs has been shown to reduce Wnt pathway signaling and gene expression.[7] This is achieved, at least in part, through the alternative splicing of key Wnt-related genes.[7]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the IC50 value of this compound against CLK1.

Materials:

-

Recombinant human CLK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

This compound

-

ATP

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control.

-

Reaction Setup:

-

Add 1 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

-

Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate.

-

Add 2 µL of the master mix to each well.

-

Prepare a solution of CLK1 enzyme in Kinase Assay Buffer.

-

-

Initiate Reaction: Add 2 µL of the CLK1 enzyme solution to each well to start the kinase reaction. The final volume should be 5 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes.[8]

-

Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[8]

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[8]

-

Luminescence Measurement: Read the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Analysis of Alternative Splicing by RT-qPCR

This protocol provides a method to analyze changes in the alternative splicing of a target gene upon treatment with this compound.

Materials:

-

Cells of interest

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers specific for different splice variants of the target gene and a housekeeping gene

-

qPCR instrument

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of this compound or DMSO as a control for a specified time.

-

RNA Extraction: Isolate total RNA from the treated cells using an RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

Primer Design: Design primer pairs that specifically amplify the different splice isoforms of the target gene. For example, to detect exon skipping, one primer can be designed in the skipped exon and the other in a constitutive exon. A second primer pair can be designed to span the exon-exon junction of the skipped isoform.

-

qPCR Reaction:

-

Prepare qPCR reactions in a total volume of 20 µL, containing cDNA, qPCR master mix, and forward and reverse primers for the target splice variant and a housekeeping gene for normalization.[9]

-

Perform the qPCR reaction using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

-

Data Analysis:

-

Analyze the qPCR data using the ΔΔCt method to determine the relative expression of each splice variant.

-

Calculate the ratio of the different splice isoforms to assess the effect of this compound on alternative splicing.

-

Western Blot Analysis of Phosphorylated SR Proteins

This protocol describes the detection of changes in the phosphorylation status of SR proteins following treatment with this compound.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer containing protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against phosphorylated SR proteins (e.g., anti-phospho-SR (Ser/Arg))

-

Primary antibody against total SR proteins (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or DMSO. Lyse the cells in lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2][4]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated SR proteins overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 6.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total SR proteins to confirm equal loading.

Conclusion

This compound is a potent inhibitor of CLK kinases that exerts its primary effect by modulating pre-mRNA splicing. This activity leads to a cascade of downstream effects, including cell cycle arrest, induction of apoptosis, and inhibition of the Wnt signaling pathway. The data and protocols presented in this technical guide provide a comprehensive resource for researchers investigating the therapeutic potential of CLK inhibition and the specific effects of this compound. Further research into the intricate network of genes and pathways affected by CLK inhibitors will continue to uncover novel therapeutic opportunities for a range of diseases.

References

- 1. Human CLK2 links cell cycle progression, apoptosis, and telomere length regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 3. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the chemical structure of K00546 (CAS 443798-47-8)

An In-depth Technical Guide to K00546 (CAS 443798-47-8): A Potent Kinase Inhibitor

This technical guide provides a comprehensive overview of the chemical compound this compound (CAS 443798-47-8), intended for researchers, scientists, and professionals in the field of drug development. It covers the molecule's chemical structure, mechanism of action, inhibitory activity, and relevant biological pathways, supported by quantitative data and representative experimental methodologies.

Chemical Structure and Properties

This compound is a complex organic molecule belonging to the benzenesulfonamide class of compounds.[1] It is a solid powder at room temperature and is soluble in DMSO.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 443798-47-8 | [2][3] |

| Molecular Formula | C₁₅H₁₃F₂N₇O₂S₂ | [2][4][5] |

| Molecular Weight | 425.44 g/mol | [2][4][5] |

| IUPAC Name | 5-amino-N-(2,6-difluorophenyl)-3-((4-sulfamoylphenyl)amino)-1H-1,2,4-triazole-1-carbothioamide | [2][6][7] |

| Synonyms | K-00546, K 00546, Cdk1/2 Inhibitor III | [1][2][3] |

| SMILES | S=C(N1N=C(NC2=CC=C(S(=O)(N)=O)C=C2)N=C1N)NC3=C(F)C=CC=C3F | [2][6] |

| InChI Key | ARIOBGGRZJITQX-UHFFFAOYSA-N | [2] |

Mechanism of Action

This compound functions as a potent, ATP-competitive inhibitor of several protein kinases.[4] Its mechanism involves binding to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins. Structural studies have shown that this compound binds to the STE20-like kinase (SLK) ATP-binding site, where it forms three hydrogen bonds with the kinase hinge residues Glutamic Acid 109 (E109) and Cysteine 111 (C111).[4][8] Additionally, the sulfamoyl group of the molecule interacts with the main chain of Leucine 40 (L40), further stabilizing the binding.[4][8]

Quantitative Inhibitory Activity

This compound exhibits potent inhibitory activity against Cyclin-Dependent Kinases (CDKs) and CDC2-like Kinases (CLKs), with nanomolar efficacy. It also inhibits a range of other kinases at higher concentrations. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Table 2: IC₅₀ Values of this compound Against Various Kinases

| Target Kinase | IC₅₀ | Reference |

| CDK2/cyclin A | 0.5 nM | [4][8][9] |

| CDK1/cyclin B | 0.6 nM | [4][8][9] |

| CLK1 | 8.9 nM | [4][6][8] |

| CLK3 | 29.2 nM | [4][6][8] |

| VEGF-R2 | 32 nM | [4][8] |

| GSK-3 | 140 nM | [4][8] |

| MAP kinase (ERK-2) | 1.0 µM | [4][8] |

| PDGF-Rβ | 1.6 µM | [4][8] |

| Casein kinase-1 | 2.8 µM | [4][8] |

| PKA | 5.2 µM | [4][8] |

| Calmodulin kinase | 8.9 µM | [4][8] |

Signaling Pathway Involvement

As a potent inhibitor of CDK1 and CDK2, this compound directly interferes with the cell cycle regulation pathway. CDKs are essential for cell cycle progression, driving the transition between different phases (G1, S, G2, M). They achieve this by phosphorylating key substrate proteins, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK complexes (such as Cyclin D-CDK4/6 and Cyclin E-CDK2) causes it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for the G1/S phase transition and DNA synthesis.[10] By inhibiting CDK1 and CDK2, this compound prevents Rb phosphorylation, leading to cell cycle arrest.

Experimental Protocols & Workflows

While the precise, step-by-step protocols from the original discovery and characterization papers are not publicly available, the methodologies can be reconstructed from standard practices in kinase inhibitor testing. A typical workflow involves initial screening, potency determination, and cellular assays.

Representative Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common method to determine the IC₅₀ of an inhibitor like this compound against a target kinase, such as CDK2/Cyclin A. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[2][5]

1. Reagent Preparation:

- Kinase Buffer (1X): Prepare a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, and 2 mM DTT.[7]

- CDK2/Cyclin A Enzyme: Reconstitute and dilute the kinase enzyme in 1X Kinase Buffer to the desired working concentration (e.g., 2-5 ng/µL).

- Substrate: Prepare a solution of a suitable substrate peptide (e.g., a derivative of Histone H1 or Rb protein) in 1X Kinase Buffer.

- ATP Solution: Prepare a solution of ATP in 1X Kinase Buffer at a concentration close to the Michaelis constant (Km) for the kinase.

- This compound Dilutions: Perform a serial dilution of this compound in DMSO, then further dilute in 1X Kinase Buffer to create a range of concentrations for the dose-response curve.

2. Assay Procedure:

- Add 5 µL of each this compound dilution (or vehicle control) to the wells of a 96-well plate.

- Add 10 µL of the kinase/substrate mixture to each well.

- Incubate the plate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.

- Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

- Allow the reaction to proceed for 30-60 minutes at 30°C.

- Stop the reaction and deplete unused ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

- Convert the generated ADP to ATP and measure light output by adding 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

- Read the luminescence on a plate reader.

3. Data Analysis:

- The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity.

- Plot the kinase activity against the logarithm of the this compound concentration.

- Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the kinase's activity.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. promega.com [promega.com]

- 3. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. 4.6. In Vitro CDK2/Cyclin A2 and c-Met Activity [bio-protocol.org]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Specific CLK inhibitors from a nov ... | Article | H1 Connect [archive.connect.h1.co]

K00546: A Potent Dual Inhibitor of Cyclin-Dependent and CDC-Like Kinases for Chemical Biology

An In-depth Technical Guide

This technical guide provides a comprehensive overview of K00546, a potent small molecule inhibitor, for its application as a chemical probe in kinase biology research and drug discovery. This compound exhibits high affinity for Cyclin-Dependent Kinases (CDKs) and CDC-Like Kinases (CLKs), making it a valuable tool for dissecting the cellular signaling pathways governed by these important enzyme families.

Introduction to this compound

This compound is a cell-permeable compound that acts as a potent inhibitor of CDK1/cyclin B and CDK2/cyclin A, with IC50 values in the low nanomolar range.[1][2] It also demonstrates significant inhibitory activity against CLK1 and CLK3.[1][2] The mechanism of action for this compound involves binding to the ATP-binding site of these kinases.[1][2] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby modulating key cellular processes such as cell cycle progression and alternative splicing.

Quantitative Data: Kinase Inhibition Profile of this compound

The following tables summarize the in vitro inhibitory potency of this compound against a panel of kinases.

Table 1: Primary Kinase Targets of this compound

| Kinase Target | IC50 (nM) |

| CDK1/cyclin B | 0.6 |

| CDK2/cyclin A | 0.5 |

| CLK1 | 8.9 |

| CLK3 | 29.2 |

Table 2: Off-Target Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (µM) |

| VEGF-R2 | 0.032 |

| GSK-3 | 0.14 |

| MAP kinase (ERK-2) | 1.0 |

| PDGF-Rβ | 1.6 |

| Casein kinase-1 | 2.8 |

| PKA | 5.2 |

| Calmodulin kinase | 8.9 |

Data compiled from multiple sources.[1][3][4]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by inhibiting key kinases involved in fundamental cellular processes.

Inhibition of CDK1/2 and Cell Cycle Control

CDK1 and CDK2 are serine/threonine kinases that, in complex with their cyclin partners, drive the progression of the cell cycle.[5][6][7] this compound's potent inhibition of these kinases leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.[7]

Inhibition of CLK and Regulation of Alternative Splicing

The CDC-like kinases (CLKs) are dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins.[8] This phosphorylation is a critical step in the regulation of pre-mRNA alternative splicing.[8] By inhibiting CLK1 and CLK3, this compound can modulate the splicing patterns of numerous genes, which can lead to the production of different protein isoforms and ultimately affect cellular function.[8]

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize kinase inhibitors like this compound. The specific concentrations and conditions for this compound should be optimized for each experimental system. The detailed methodologies for generating the IC50 values in the tables are described in the cited literature.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining the IC50 of this compound against a specific kinase.

Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a purified kinase. This can be quantified using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP or 33P-ATP into the substrate) or luminescence-based assays (measuring the amount of ATP remaining after the kinase reaction).

Materials:

-

Purified recombinant kinase (e.g., CDK2/cyclin A)

-

Kinase-specific substrate (e.g., histone H1 for CDK2)

-

ATP (radiolabeled or non-radiolabeled depending on the detection method)

-

This compound dissolved in DMSO

-

Kinase reaction buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)

-

Detection reagents (e.g., scintillation fluid for radiometric assays, or a luciferase/luciferin system for luminescence assays)

-

Microplates (e.g., 96-well or 384-well)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microplate, add the kinase, substrate, and kinase reaction buffer.

-

Add the diluted this compound or DMSO (for the control) to the wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at the controlled temperature.

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

-

Detect the kinase activity using the chosen method.

-

Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

This protocol outlines a general method to assess the effect of this compound on the growth of cancer cell lines.

Principle: This assay measures the number of viable cells after treatment with this compound over a period of time. Common methods include colorimetric assays (e.g., MTT, XTT) that measure metabolic activity, or fluorescence-based assays that measure DNA content or membrane integrity.

Materials:

-

Cancer cell line of interest (e.g., A375 human melanoma)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

Cell proliferation detection reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (colorimetric or luminometric)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator.

-

Add the cell proliferation detection reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the characterization and application of a chemical probe like this compound.

Conclusion

This compound is a potent and valuable chemical probe for investigating the biological roles of CDK1, CDK2, CLK1, and CLK3. Its dual activity allows for the simultaneous interrogation of cell cycle progression and alternative splicing. This technical guide provides essential data and foundational protocols to facilitate the use of this compound in kinase research and drug discovery endeavors. Researchers should carefully consider its off-target profile when interpreting experimental results.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CLK 2 blockade modulates alternative splicing compromising MYC ‐driven breast tumors | Publicación [silice.csic.es]

- 4. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. An extensive program of periodic alternative splicing linked to cell cycle progression | eLife [elifesciences.org]

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical information on the small molecule inhibitor K00546 in the context of immune-related diseases. It is important to note that, to date, no direct experimental studies of this compound in animal models of autoimmune diseases or on primary immune cells have been published in the public domain. The information presented herein is based on the compound's known mechanism of action as a potent kinase inhibitor and the established roles of its molecular targets in immune cell function. The experimental protocols and potential therapeutic applications described are therefore hypothetical and intended to guide future research.

Introduction

This compound is a small molecule compound identified as a potent inhibitor of several cyclin-dependent kinases (CDKs) and CDC2-like kinases (CLKs).[1][2] Initially investigated for its anti-cancer properties due to the central role of CDKs in cell cycle regulation, its potential immunomodulatory effects are now a subject of growing interest. Dysregulation of cell cycle machinery and kinase signaling pathways is increasingly recognized as a key factor in the pathogenesis of various immune-related diseases, including rheumatoid arthritis and psoriasis. This whitepaper provides a comprehensive overview of the preclinical data on this compound, its primary molecular targets, and the theoretical basis for its investigation in immunology.

Molecular Profile of this compound

This compound exerts its biological effects through the inhibition of specific kinases. Its inhibitory activity has been quantified against a panel of kinases, with the most potent activity observed against CDK1, CDK2, CLK1, and CLK3.

Quantitative Kinase Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary and other notable kinase targets. This data is crucial for understanding the compound's potency and selectivity.

| Kinase Target | IC50 (nM) | Substrate/Assay Conditions |

| CDK1/cyclin B | 0.6 | Histone H1, Radiometric filter binding assay |

| CDK2/cyclin A | 0.5 | Histone H1, Radiometric filter binding assay |

| CLK1 | 8.9 | Not specified |

| CLK3 | 29.2 | Not specified |

| VEGF-R2 | 32 | Not specified |

| GSK-3 | 140 | Not specified |

| MAP kinase (ERK-2) | 1000 | Not specified |

| Casein kinase-1 | 2800 | Not specified |

| PKA | 5200 | Not specified |

| Calmodulin kinase | 8900 | Not specified |

| PDGF-Rβ | 1600 | Not specified |

Data compiled from publicly available sources.[2]

Rationale for Investigation in Immune-Related Diseases

The primary targets of this compound, CDK1 and CDK2, are key regulators of the cell cycle and have been shown to play significant roles in the activation, proliferation, and differentiation of immune cells, particularly T lymphocytes.[1][3][4] T cells are central drivers of pathology in many autoimmune diseases.

Role of CDK1 and CDK2 in T Lymphocyte Function

-

T Cell Activation and Proliferation: Upon antigen recognition, T cells undergo rapid clonal expansion, a process tightly controlled by the cell cycle machinery. CDK1 and CDK2 are essential for the G1/S and G2/M transitions, respectively, and their inhibition would be expected to arrest T cell proliferation.[1][3]

-

T Cell Differentiation: Beyond proliferation, CDKs are involved in the differentiation of naive T cells into various effector subsets (e.g., Th1, Th17) and regulatory T cells (Tregs).[1][3][5] For instance, CDK2 activity has been linked to cytokine production in CD4+ T cells and can influence the function of immunosuppressive Treg cells.[1][3]

Role of CLK1 and CLK3 in Immune Regulation

Cdc2-like kinases (CLKs) are dual-specificity kinases that primarily regulate RNA splicing.[6][7][8] Alternative splicing is a critical mechanism for generating protein diversity and regulating gene expression in the immune system. By modulating the splicing of key immune transcripts, CLK inhibition could impact various aspects of immune function.[6][9]

Proposed Signaling Pathways and Mechanisms of Action

Based on the known functions of its targets, this compound is hypothesized to exert its immunomodulatory effects through the following pathways:

A key downstream target of T cell activation is the NF-κB signaling pathway, which is crucial for the transcription of pro-inflammatory cytokines.[10][11][12][13][14] The cell cycle machinery and NF-κB signaling are interconnected, and inhibition of CDKs could indirectly modulate NF-κB activity.

Proposed Experimental Protocols

To rigorously evaluate the therapeutic potential of this compound in immune-related diseases, a series of in vitro and in vivo experiments are necessary. The following are detailed, albeit hypothetical, protocols for key experiments.

In Vitro T Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of primary human or murine T cells.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors or splenocytes from mice.

-

T Cell Enrichment: Purify CD4+ or CD8+ T cells using magnetic-activated cell sorting (MACS).

-

Labeling: Label the purified T cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).

-

Stimulation: Plate the labeled T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T cell activation and proliferation.

-

Treatment: Add this compound at a range of concentrations to the cell cultures. Include a vehicle control (e.g., DMSO).

-

Incubation: Culture the cells for 72-96 hours.

-

Analysis: Analyze T cell proliferation by flow cytometry, measuring the dilution of the CFSE dye in daughter cells.

In Vitro Cytokine Release Assay

Objective: To assess the impact of this compound on the production of key pro-inflammatory cytokines by activated T cells.

Methodology:

-

Cell Culture and Stimulation: Follow steps 1-4 of the T cell proliferation assay.

-

Treatment: Treat the stimulated T cells with varying concentrations of this compound.

-

Supernatant Collection: After 48-72 hours of incubation, collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the levels of cytokines such as IFN-γ, TNF-α, IL-2, and IL-17 in the supernatants using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

In Vivo Murine Model of Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)

Objective: To evaluate the efficacy of this compound in a preclinical model of rheumatoid arthritis.

Methodology:

-

Induction of Arthritis: Immunize DBA/1 mice with an emulsion of bovine type II collagen and complete Freund's adjuvant. Administer a booster immunization 21 days later.

-

Treatment: Once clinical signs of arthritis appear (e.g., paw swelling), randomize the mice into treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., methotrexate). Administer treatment daily via an appropriate route (e.g., oral gavage).

-

Clinical Scoring: Monitor the mice daily for disease severity using a standardized clinical scoring system that assesses paw swelling and erythema.

-

Histopathology: At the end of the study, collect the joints for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines and anti-collagen antibodies.

Future Directions and Conclusion

The potent inhibitory activity of this compound against key kinases involved in immune cell function provides a strong rationale for its investigation in immune-related diseases. The hypothetical frameworks presented in this whitepaper outline a clear path for future preclinical studies. Rigorous in vitro and in vivo testing is required to validate the therapeutic potential of this compound and to elucidate its precise mechanisms of action in an immunological context. Should these preliminary studies yield promising results, this compound could represent a novel therapeutic candidate for a range of autoimmune and inflammatory disorders.

References

- 1. New roles for cyclin-dependent kinases in T cell biology: linking cell division and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Immunomodulatory Roles of Cell Cycle Regulators [frontiersin.org]

- 4. Immunomodulatory Roles of Cell Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin-dependent kinases: molecular switches controlling anergy and potential therapeutic targets for tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Clk2 and Clk3 dual-specificity protein kinases regulate the intranuclear distribution of SR proteins and influence pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinase Domain Insertions Define Distinct Roles of CLK Kinases in SR Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Opposing roles of CLK SR kinases in controlling HIV-1 gene expression and latency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-κB: Roles and Regulation In Different CD4+ T cell subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. T Cell Intrinsic Function of the Noncanonical NF-κB Pathway in the Regulation of GM-CSF Expression and EAE Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of NF-κB induction by TCR/CD28 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Unveiling the Off-Target Profile of K00546: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the off-target profile of K00546, a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and CDC-like Kinases (CLKs). Understanding the off-target interactions of a kinase inhibitor is critical for interpreting its biological effects, predicting potential toxicities, and guiding further drug development efforts. This document summarizes the known on- and off-target activities of this compound, details the experimental methodologies used to determine these interactions, and visualizes the key signaling pathways involved.

Kinase Inhibition Profile of this compound

This compound was initially identified as a highly potent inhibitor of CDK1 and CDK2. Subsequent studies have revealed its activity against other kinase families, notably the CLK family. The following tables summarize the in vitro inhibitory activities of this compound against a panel of kinases.

Primary Targets

| Kinase | Complex | IC50 (nM) |

| CDK1 | cyclin B | 0.6[1] |

| CDK2 | cyclin A | 0.5[1] |

| CLK1 | 8.9[1] | |

| CLK3 | 29.2[1] |

Off-Target Kinase Activities

| Kinase Family | Kinase | IC50 (µM) |

| CMGC | GSK-3 | 0.14[1] |

| CAMK | Calmodulin Kinase | 8.9[1] |

| AGC | PKA | 5.2[1] |

| CK1 | Casein Kinase-1 | 2.8[1] |

| TK | VEGF-R2 | 0.032[1] |

| TK | PDGF-Rβ | 1.6[1] |

| CMGC | MAP kinase (ERK-2) | 1.0[1] |

Experimental Protocols

The inhibitory activities of this compound were primarily determined using in vitro biochemical kinase assays. The following sections detail the general methodologies employed in these studies.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

A substantial portion of the kinase profiling for this compound was performed using a Caliper mobility shift assay[2]. This method measures the enzymatic activity of a kinase by detecting the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.

Principle: The assay relies on the change in electrophoretic mobility of a peptide substrate upon phosphorylation. The negatively charged phosphate group alters the overall charge of the peptide, causing it to migrate differently in a microfluidic chip under an electric field.

General Procedure:

-

Reaction Mixture Preparation: Kinase, fluorescently labeled peptide substrate, ATP, and the test compound (this compound) are combined in a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 0.01% Triton X-100, 0.5 mM EGTA) in a 384-well plate.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of a substrate mix containing the peptide and ATP (often at a concentration close to its Km value) in a buffer containing MgCl2. The reaction is incubated at a controlled temperature (e.g., 28°C) for a defined period (e.g., 25 minutes).

-

Reaction Termination: The enzymatic reaction is stopped by the addition of a stop buffer containing a chelating agent like EDTA (e.g., 100 mM HEPES, 0.015% Brij-35, 50 mM EDTA).

-

Microfluidic Separation and Detection: The reaction mixture is introduced into a microfluidic chip. An electric potential is applied, causing the substrate and phosphorylated product to separate based on their charge-to-mass ratio.

-

Data Analysis: The separated fluorescent substrate and product are detected by a laser-induced fluorescence detector. The ratio of the product to the sum of product and substrate is used to calculate the percentage of conversion, which reflects the kinase activity. IC50 values are then determined by plotting the percent inhibition against a range of this compound concentrations.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the signaling pathways affected by this compound.

Experimental Workflow

Signaling Pathways

Discussion and Implications